

# Anacetrapib's Effects on Key Lipid Parameters

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## Compound Focus: Anacetrapib

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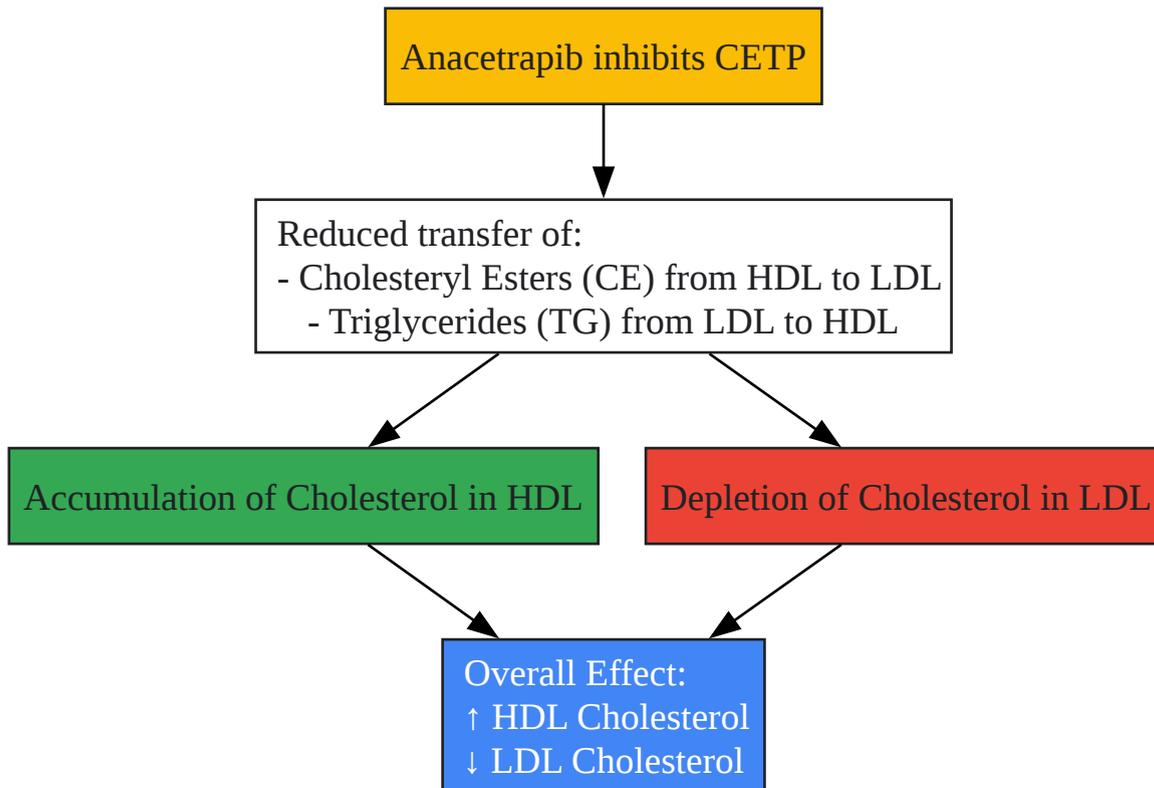
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Lipid Parameter	Effect of Anacetrapib (vs. Placebo)	Supporting Trial / Analysis
LDL Cholesterol	↓ 25% to 40% reduction [1] [2]	DEFINE, REVEAL
non-HDL Cholesterol	↓ 21% reduction [2]	Krauss et al. analysis
Apolipoprotein B (ApoB)	↓ 14% to 21% reduction [1] [2]	DEFINE, Krauss et al. analysis
HDL Cholesterol	↑ 121% to 138% increase [1] [2]	DEFINE, REVEAL
Apolipoprotein A1 (ApoA1)	↑ 39% to 45% increase [1] [2]	DEFINE, Krauss et al. analysis
Lipoprotein(a) (Lp(a))	↓ 36% to 38% reduction [1] [2]	DEFINE, Krauss et al. analysis
Triglycerides (TG)	↓ 5% to 9% reduction (not always significant) [1] [2]	DEFINE, Krauss et al. analysis

## Mechanism of Action: How Anacetrapib Works

**Anacetrapib** is an orally active inhibitor of the **Cholesteryl Ester Transfer Protein (CETP)** [1] [3] [4]. The following diagram illustrates its mechanism of action at the molecular level.



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CETP normally facilitates the exchange of lipids—specifically, cholesteryl esters (CE) and triglycerides (TG)—between HDL ("good cholesterol") and atherogenic apoB-containing particles like LDL ("bad cholesterol") [3]. By inhibiting CETP, **Anacetrapib** [3]:

- **Reduces the transfer** of cholesteryl esters from HDL to LDL.
- **Increases the cholesterol content** of HDL particles.
- **Decreases the cholesterol content** of LDL particles.

## Subgroup Analysis of Efficacy

Analyses from the DEFINE trial investigated whether patient characteristics influenced the lipid-modifying effects of **Anacetrapib**. The study concluded that the drug's effects on lowering LDL-C and raising HDL-C were **generally consistent across diverse subgroups**, including those defined by [2]:

- **Age and gender**
- **Diabetes status**
- **Baseline lipid levels** (LDL-C, HDL-C, and Triglycerides)

The analysis noted that race and the type of background lipid-modifying therapy might have some influence on the degree of effect. However, these differences were small relative to the overall large effect of the drug and may have been due to chance [2].

## Key Clinical Trials and Protocols

The data supporting **Anacetrapib**'s profile comes from several large-scale clinical trials. The methodologies of these trials provide the experimental protocol details you require.

- **Trial Name: REVEAL** (Randomized Evaluation of the Effects of **Anacetrapib** through Lipid-modification)
  - **Design:** Randomized, double-blind, placebo-controlled clinical trial [1] [5].
  - **Patients:** 30,449 adults with pre-existing atherosclerotic vascular disease [1] [5].
  - **Protocol:** All participants were placed on an intensive atorvastatin regimen (aiming for LDL-C < 77 mg/dL). They were then randomized to receive either **Anacetrapib 100 mg daily** or a matching **placebo** for a median in-trial period of 4.1 years, with additional post-trial follow-up [1] [5].
  - **Primary Outcome:** First major coronary event (coronary death, myocardial infarction, or coronary revascularization) [1] [5].
- **Trial Name: DEFINE** (Determining the Efficacy and Tolerability of CETP INhibition with **AnacEtrapib**)
  - **Design:** A phase III, randomized, double-blind, placebo-controlled trial [2].
  - **Patients:** 1,623 patients with coronary heart disease (CHD) or CHD risk equivalents [2].
  - **Protocol:** Patients on background statin therapy were treated with either **Anacetrapib** or placebo for 24 weeks to assess efficacy and safety [2].
  - **Key Findings:** Confirmed the potent LDL-lowering and HDL-raising effects of the drug with a favorable safety profile [2].

## Comparison with Other CETP Inhibitors

The development path for CETP inhibitors has been mixed. The following table contextualizes **Anacetrapib** among other drugs in its class, explaining why it is considered more promising.

Drug	Key Lipid Effects	Clinical Outcomes & Status	Probable Reason for Failure/Limitation
<b>Torcetrapib</b>	↑ HDL-C (~52%), ↓ LDL-C (~20%) [6]	↑ All-cause mortality and CVD risk; trials halted [6]	Compound-specific; off-target toxicity including increased blood pressure [6].
<b>Dalcetrapib</b>	↑ HDL-C (~29%), minimal effect on LDL-C [6]	Lack of efficacy; trial stopped for futility [6]	Weaker CETP inhibition and lack of LDL-lowering [6].
<b>Evacetrapib</b>	↑ HDL-C (~132%), ↓ LDL-C (~37%) [6]	Lack of efficacy; trial stopped early [6]	Reasons not fully clear; potentially inadequate trial duration or patient selection [6].
<b>Anacetrapib</b>	↑ HDL-C (~130%), ↓ LDL-C (~38%) [6]	↓ Major coronary events; no excess of serious adverse events [5] [6]	Potent CETP inhibition without the off-target toxicities seen with Torcetrapib [6].

A 2021 analysis in *Nature Communications* suggests that the failures of other CETP inhibitors were likely **compound-related** rather than a failure of the CETP target itself. Genetic evidence (Mendelian randomization) indicates that on-target CETP inhibition is expected to reduce the risk of coronary heart disease [6]. **Anacetrapib**'s positive outcomes are attributed to its potent efficacy on lipids and a cleaner safety profile.

## Safety and Long-Term Efficacy

Long-term follow-up of the REVEAL trial participants after the scheduled treatment period stopped showed that the beneficial effect on reducing major coronary events persisted and even increased, with no emergence of adverse effects on non-vascular mortality or morbidity [5].

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